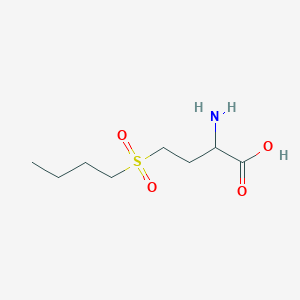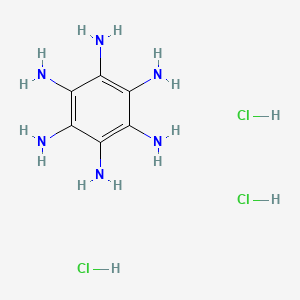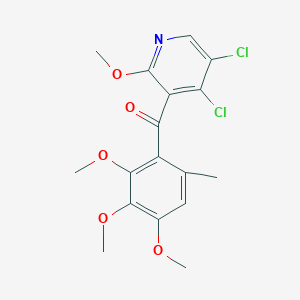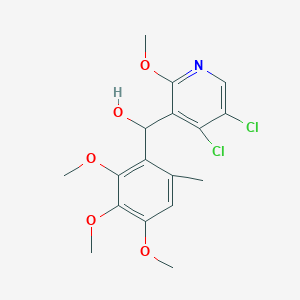
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is a synthetic compound with the molecular formula C27H44O2 and a molecular weight of 400.64 g/mol . This compound is characterized by its unique structure, which includes multiple methyl groups and a long carbon chain with conjugated double bonds. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product .
化学反応の分析
Types of Reactions
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and derivatives
科学的研究の応用
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
作用機序
The mechanism of action of 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
- 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- 3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaen-1-ol
- Docosane, 3,7,11,15,19-pentamethyl
- Nonadecane, 2,6,10,14,18-pentamethyl
Uniqueness
3,7,11,15,19-Pentamethyl-2,6,10,14,18-eicosapentaenoic Acid Ethyl Ester is unique due to its specific arrangement of methyl groups and the presence of an ethyl ester functional group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
1338789-42-6 |
|---|---|
分子式 |
C₂₇H₄₄O₂ |
分子量 |
400.64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







